molecular formula C15H17N3 B14090100 N,N-Dimethyl-4-[(2-phenylhydrazinylidene)methyl]aniline CAS No. 2829-28-9

N,N-Dimethyl-4-[(2-phenylhydrazinylidene)methyl]aniline

Cat. No.: B14090100
CAS No.: 2829-28-9
M. Wt: 239.32 g/mol
InChI Key: ATBRAJVELQHEKU-UHFFFAOYSA-N
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Description

Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone is an organic compound with the molecular formula C15H17N3 and a molecular weight of 239.32 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by forming stable complexes with them, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its dimethylamino group enhances its nucleophilicity, making it more reactive in substitution reactions. Additionally, its phenylhydrazone moiety contributes to its stability and potential biological activity .

Properties

CAS No.

2829-28-9

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

N,N-dimethyl-4-[(phenylhydrazinylidene)methyl]aniline

InChI

InChI=1S/C15H17N3/c1-18(2)15-10-8-13(9-11-15)12-16-17-14-6-4-3-5-7-14/h3-12,17H,1-2H3

InChI Key

ATBRAJVELQHEKU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=CC=CC=C2

Origin of Product

United States

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